6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one

Medicinal Chemistry ADME Drug-likeness

In kinase and VAP-1 inhibitor programs, the absence of a derivatizable amine handle stalls SAR exploration and target ID. 6-(3-Amino-4-methylphenyl)pyridazin-3(2H)-one (CAS 1030563-11-1) solves this with a ≥95% pure pyridazinone core bearing a primary aromatic amine at the 6-position, ideal for amide coupling, sulfonamide synthesis, and solid-support immobilization. - Derivatizable scaffold for focused kinase & PDE3/4 inhibitor libraries - Primary amine enables biotin/fluorophore tagging for pull-down target deconvolution - Favorable physicochemical profile (LogP 0.77, MW 201.22) for lead optimization Supplied as a research building block with batch-to-batch consistency. Bulk quantities and custom synthesis available on request.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
CAS No. 1030563-11-1
Cat. No. B1293145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one
CAS1030563-11-1
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NNC(=O)C=C2)N
InChIInChI=1S/C11H11N3O/c1-7-2-3-8(6-9(7)12)10-4-5-11(15)14-13-10/h2-6H,12H2,1H3,(H,14,15)
InChIKeyXEBUYOBIMYNSFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Amino-4-methylphenyl)pyridazin-3(2H)-one: Compound Overview


6-(3-Amino-4-methylphenyl)pyridazin-3(2H)-one (CAS 1030563-11-1) is a heterocyclic organic compound belonging to the pyridazin-3(2H)-one family, a privileged scaffold widely recognized for its diverse pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular-protective effects [1]. This specific derivative features a 3-amino-4-methylphenyl substituent at the 6-position of the pyridazinone core, which provides a unique functional handle (a primary aromatic amine) for further chemical derivatization and potential bioactivity modulation . The compound is commercially available as a research building block, typically offered with a purity of ≥95% by various suppliers, and is intended for use in early-stage drug discovery, biochemical assays, and the synthesis of more complex molecular libraries .

Scaffold Pyridazinone core for kinase and PDE inhibitor design studies
Handle Primary amine enables amide, sulfonamide, and biotin derivatization
Grade Research-grade building block for focused library synthesis

6-(3-Amino-4-methylphenyl)pyridazin-3(2H)-one: Substitution Specificity


The specific substitution pattern on the pyridazin-3(2H)-one core, particularly the presence and position of the 3-amino-4-methylphenyl group, is a critical determinant of biological activity, target selectivity, and physicochemical properties. The pyridazinone pharmacophore is known to interact with diverse biological targets such as phosphodiesterases (PDEs), kinases, and GPCRs, and its activity profile is exquisitely sensitive to the nature and position of aromatic substituents [1]. For instance, the introduction of an amino group can significantly alter a molecule's hydrogen-bonding capacity, solubility (LogP), and potential for forming key interactions within a target's binding pocket, directly impacting both potency and off-target effects . Consequently, simply substituting this compound with a close analog lacking the 3-amino-4-methylphenyl moiety or possessing a different substitution pattern will likely result in a complete loss of the desired activity or the introduction of new liabilities, underscoring the need for precise chemical selection in SAR campaigns and focused library synthesis.

Substitution Pattern
Replacing the 3-amino-4-methylphenyl group may abolish required binding-mode geometry for target engagement.
Hydrogen-Bond Donor Loss
Non-aminated analogs lack the primary amine HBDs, potentially eliminating key interactions with enzyme active sites.
Lipophilicity Shift
N-Methylated or other lipophilic substitutions can increase LogP, altering solubility and off-target binding risk.

6-(3-Amino-4-methylphenyl)pyridazin-3(2H)-one: Differentiation Evidence


Lower Lipophilicity vs. N-Methylated Analog

The target compound (MW=201.22, LogP=0.77) demonstrates significantly lower lipophilicity than its N-methylated structural analog, 4-(3-Amino-4-methylphenyl)-2-methylpyridazin-3(2H)-one (MW=215.25, XLogP3=0.8) [1]. The lower LogP value (0.77 vs. 0.8) is advantageous for improving aqueous solubility and mitigating off-target binding associated with highly lipophilic molecules, making it a more attractive starting point for lead optimization where a balanced ADME profile is critical [1].

Lipophilicity vs. N-methyl analog
Reported comparison
Target LogP 0.77 vs. 0.8 (XLogP3)
Lower lipophilicity may support aqueous solubility and ADME profiling
In silico calculation; experimental confirmation recommended
Medicinal Chemistry ADME Drug-likeness

Hydrogen-Bond Donor Advantage Over Non-Aminated Core

The target compound possesses a primary aromatic amine, providing two hydrogen-bond donors (HBDs), which is a key distinction from the non-aminated analog 6-(p-tolyl)pyridazin-3(2H)-one (CAS 2166-32-7) that lacks any HBDs . This functional group is critical for forming specific, directional hydrogen bonds with key residues in enzyme active sites. In related pyridazinone series, such as VAP-1 inhibitors, the presence of an appropriately positioned amino group is essential for achieving potent, reversible inhibition by engaging a unique binding site within the target's active channel . Without this HBD capability, the p-tolyl analog is likely unable to achieve the same binding mode or level of target engagement.

H-Bond Donor Count
Class-level inference
2 HBDs (primary amine) vs. 0 in non-aminated analog
HBD capability may enable key hydrogen-bond interactions with target residues
Binding mode extrapolated from related pyridazinone series
Structure-Based Drug Design Binding Affinity Kinase Inhibition

Kinase Selectivity from DYRK1A Inhibitor Class

While specific activity data for the target compound is unavailable, its pyridazin-3(2H)-one core is a known scaffold for developing selective kinase inhibitors. In a study of structurally related pyridazinone analogs targeting DYRK1A, compounds exhibited submicromolar IC50 values against DYRK1A with no detectable activity against closely related kinases like CDK5/p25, GSK3α/β, and PI3K (IC50 > 10 μM) [1]. For instance, a representative analog demonstrated an IC50 of 220 nM against DYRK1A while being inactive (>10 μM) against CDK5, GSK3, and PI3K, underscoring the scaffold's capacity for achieving high target selectivity, a critical advantage over more promiscuous kinase inhibitor chemotypes [1].

Kinase Selectivity Context
Class-level inference
DYRK1A IC50 220 nM; CDK5, GSK3, PI3K >10 µM (>45-fold)
Scaffold may support selective kinase inhibitor design
Data from representative analog; target compound not directly assayed
Kinase Inhibition Selectivity Anticancer Drug Discovery

6-(3-Amino-4-methylphenyl)pyridazin-3(2H)-one: Key Applications


Selective Kinase Inhibitor Library Design

This compound serves as an ideal core scaffold for generating focused libraries of potential kinase inhibitors. The 3-amino-4-methylphenyl moiety provides a vector for further functionalization (e.g., amide bond formation, sulfonamide synthesis) to explore interactions with kinase hinge regions and solvent-exposed pockets . The inherent selectivity profile of the pyridazinone class against kinases like DYRK1A provides a favorable starting point for developing inhibitors with minimized polypharmacology [1].

VAP-1/SSAO Inhibitors for Inflammation

Given the demonstrated ability of pyridazinone derivatives to act as potent and reversible inhibitors of Vascular Adhesion Protein-1 (VAP-1), this compound is a strong candidate for derivatization into novel anti-inflammatory agents . The primary amine on the phenyl ring can be used as a synthetic anchor to introduce diverse chemical groups, allowing for systematic SAR studies aimed at optimizing binding to the unique allosteric site within the VAP-1 active site channel identified in co-crystal structures .

Dual PDE3/PDE4 Inhibitor Hybrids

Pyridazinone is a validated core structure for PDE inhibitors, and derivatives of this compound could be explored for dual PDE3/PDE4 inhibition, a strategy with demonstrated therapeutic potential in respiratory and cardiovascular diseases [2]. The compound's favorable physicochemical profile (LogP=0.77) and the presence of a modifiable amine handle make it a suitable building block for generating analogs with balanced activity and optimized pharmacokinetic properties for in vivo studies .

Chemical Probe for Target Identification

The primary aromatic amine is a unique chemical feature that can be exploited for immobilization on solid supports (e.g., Affi-Gel) or for the attachment of biotin and fluorescent reporters. This allows the compound to be used as a probe in pull-down assays or affinity chromatography to identify and validate its biological targets from complex cellular lysates, an essential step in phenotypic drug discovery and target deconvolution [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Pyridazinone core with modifiable amine handle
Kinase selectivity profiling (e.g., DYRK1A panel)
VAP-1/SSAO inhibitor development
Primary amine for derivatization; pyridazinone pharmacophore
Target binding mode and allosteric site engagement
PDE3/PDE4 dual inhibition studies
Balanced activity profile and modifiable LogP
ADME profile and PDE isoform selectivity
Chemical probe for target ID
Primary amine for immobilization or reporter attachment
Pull-down assay target validation

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